3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in specific fields.
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques (like IR, NMR, MS) to determine the structure of the compound. Computational methods may also be used to predict the structure and properties of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Synthesis and Derivative Studies
- Research indicates that derivatives of the compound are actively explored for their chemical properties. For instance, the synthesis and hydrolysis of 5-aryl(hetaryl)furan-2,3-diones with benzothiophen-amines resulted in compounds that could be hydrolyzed further into enamides, demonstrating the chemical versatility of these structures (Panchenko, Shipilovskikh, & Rubtsov, 2016).
Pharmacological Properties Exploration
- Studies on thiazolopyrimidine derivatives, which are structurally related, reveal significant antinociceptive and anti-inflammatory activities, although the specific relationship with the compound is not directly established. These findings suggest potential therapeutic uses for related compounds (Selvam, Karthik, Palanirajan, & Ali, 2012).
Intramolecular Reactions and Synthesis
- The compound's structural relatives have been used in studies exploring intramolecular cycloaddition and recyclization, providing insights into the reactivity and transformation possibilities of such structures (Chukhajian, Gevorgyan, Shahkhatuni, Chukhajian, & Panosyan, 2019).
Exploration of Structural Isomers
- Research on related compounds, like micheliolide derivatives, provides insights into the structural and chemical properties of such compounds, including the geometry of isomers and intramolecular interactions, which can be crucial for understanding the reactivity and potential applications of the compound (Penthala et al., 2014).
Photoinduced Direct Oxidative Annulation
- Studies involving photoinduced reactions of furan derivatives have been explored, shedding light on the potential of such compounds in chemical synthesis and the creation of polyheterocyclic structures (Zhang et al., 2017).
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with the compound. This could include its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always a good idea to consult a chemistry professional or a trusted database for the most accurate and up-to-date information.
properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCDILPNCJIDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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